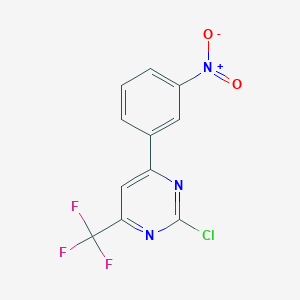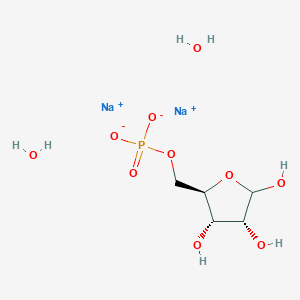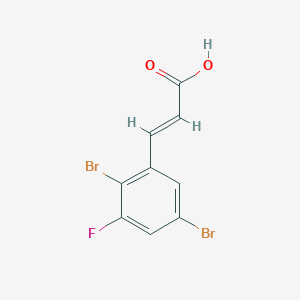
2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound. It contains a pyrimidine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a diketone or an amidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The chloro, nitrophenyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the nitrophenyl group can be introduced via a nitration reaction followed by coupling with a phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique electronic properties.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, affecting biological pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, while the nitrophenyl group can interact with biological targets through various mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group.
6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the chloro group.
2-Chloro-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the nitro group.
Uniqueness
The presence of both the nitrophenyl and trifluoromethyl groups in 2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine makes it unique, potentially offering a combination of electronic and steric properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C11H5ClF3N3O2 |
|---|---|
Molekulargewicht |
303.62 g/mol |
IUPAC-Name |
2-chloro-4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O2/c12-10-16-8(5-9(17-10)11(13,14)15)6-2-1-3-7(4-6)18(19)20/h1-5H |
InChI-Schlüssel |
SECLVOHKJZOQNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
